molecular formula C11H16ClN B12303834 trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride

trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12303834
M. Wt: 197.70 g/mol
InChI Key: PRKYOYIAGMYHGL-UHFFFAOYSA-N
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Description

trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2-ethylphenylmagnesium bromide with cyclopropanone, followed by amination and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or hydrocarbons.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts .

Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring can impart rigidity to the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropan-1-amine hydrochloride
  • trans-2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride

Comparison: Compared to these similar compounds, trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride has a unique ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in physical properties, such as solubility and melting point, as well as differences in how the compound interacts with biological targets .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-(2-ethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-8-5-3-4-6-9(8)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H

InChI Key

PRKYOYIAGMYHGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CC2N.Cl

Origin of Product

United States

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